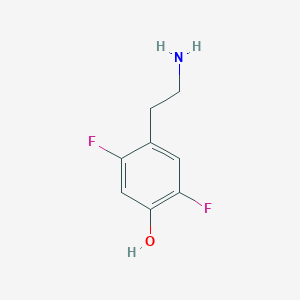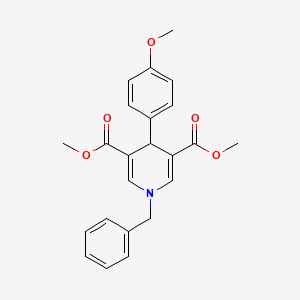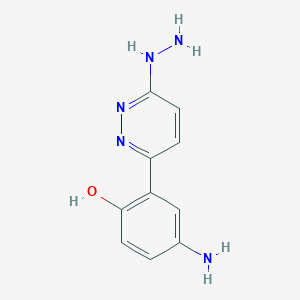![molecular formula C17H9ClN4O4S B12449510 3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B12449510.png)
3-chloro-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the chloro and nitro groups: The chloro and nitro groups can be introduced through electrophilic substitution reactions.
Formation of the benzothiophene moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives.
Condensation reaction: The final step involves the condensation of the chloro-nitro-indole derivative with a benzothiophene-2-carbohydrazide under appropriate conditions to form the target compound.
Chemical Reactions Analysis
3-Chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The indole nucleus can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N’-[(3Z)-5-nitro-2-oxo-1H-indol-3-ylidene]-1-benzothiophene-2-carbohydrazide include other indole derivatives with different substituents. Some examples are:
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: This compound has similar structural features but with different substituents, leading to variations in its biological activity.
N’-[(3Z)-1-acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide: This compound has a similar indole nucleus but with different functional groups, resulting in distinct chemical properties.
Properties
Molecular Formula |
C17H9ClN4O4S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-chloro-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H9ClN4O4S/c18-13-9-3-1-2-4-12(9)27-15(13)17(24)21-20-14-10-7-8(22(25)26)5-6-11(10)19-16(14)23/h1-7,19,23H |
InChI Key |
LWUJBVWZICUYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)

![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12449452.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12449464.png)

![(2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12449487.png)
![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B12449504.png)

![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)
